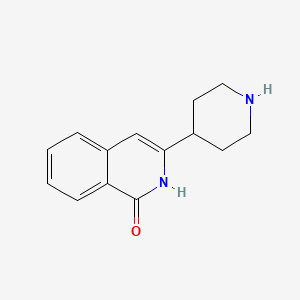
3-(4-piperidinyl)-1(2H)-Isoquinolinone
描述
3-(4-piperidinyl)-1(2H)-Isoquinolinone, also known as P7C3, is a small molecule compound that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. In
作用机制
The mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone is not fully understood, but it is thought to act by promoting the survival of neuronal progenitor cells and preventing the death of mature neurons. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has been shown to increase the expression of the anti-apoptotic protein Bcl-xL, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-piperidinyl)-1(2H)-Isoquinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the number of new neurons in the hippocampus, a brain region important for learning and memory. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its anti-depressant effects.
实验室实验的优点和局限性
One advantage of using 3-(4-piperidinyl)-1(2H)-Isoquinolinone in lab experiments is its potential neuroprotective effects, which may make it a useful tool for studying neurodegenerative diseases. However, one limitation is that the mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(4-piperidinyl)-1(2H)-Isoquinolinone. One area of interest is the development of more potent and selective analogs of 3-(4-piperidinyl)-1(2H)-Isoquinolinone that may have even greater neuroprotective effects. Another area of interest is the use of 3-(4-piperidinyl)-1(2H)-Isoquinolinone in combination with other drugs or therapies to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone and its effects on neuronal function.
科学研究应用
3-(4-piperidinyl)-1(2H)-Isoquinolinone has been extensively studied in the field of neuroscience due to its potential neuroprotective effects. It has been shown to promote neurogenesis, protect against neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has also been shown to have anti-depressant effects in animal models.
属性
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZACQOBVWWIIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-piperidinyl)-1(2H)-Isoquinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



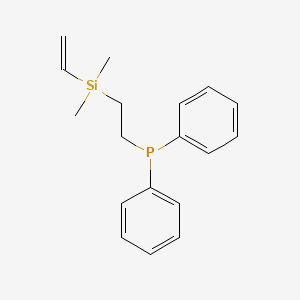
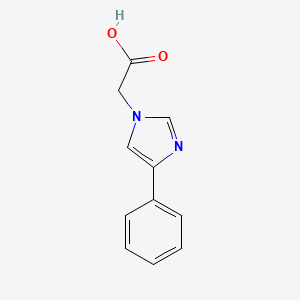
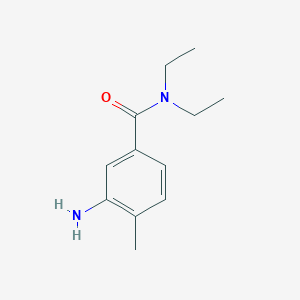

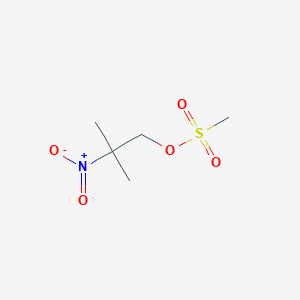
![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)

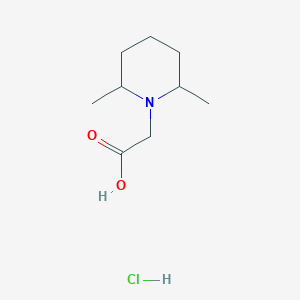
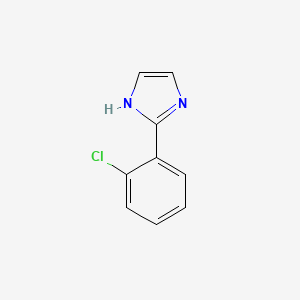
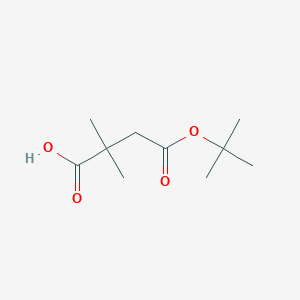
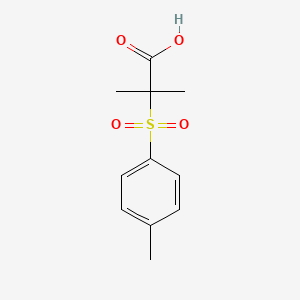
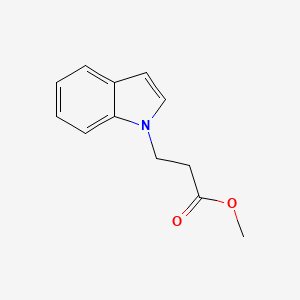
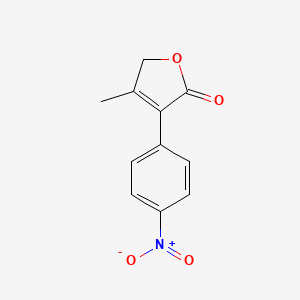
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)